molecular formula C18H21NO B3019645 N,N-diphenylhexanamide CAS No. 305851-39-2

N,N-diphenylhexanamide

Cat. No. B3019645
CAS RN: 305851-39-2
M. Wt: 267.372
InChI Key: BFBLZQASNILGHJ-UHFFFAOYSA-N
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Description

N,N-diphenylhexanamide, also known as DPNA, is a chemical compound that belongs to the class of amides. It has been widely used in scientific research due to its unique properties and potential applications. DPNA is a white crystalline solid that is insoluble in water but soluble in organic solvents.

Scientific Research Applications

Photodynamic Therapy

Photodynamic Therapy (PDT) has emerged as a technique to treat cancer, bacterial, fungal, viral infections, and skin diseases. Research on ruthenium-containing photosensitizers (PSs) has been pivotal in this area. These PSs, developed with tuned photophysical and biological properties, are designed to target DNA and effectively combat various cancer cells and bacteria. For instance, a specific ruthenium complex exhibited a high phototoxic index and induced DNA damage in HeLa cells upon light irradiation, demonstrating significant potential in PDT (Heinemann, Karges, & Gasser, 2017).

Supramolecular Chemistry

Diphenylalanine, a building block in organic supramolecular chemistry, forms ordered assemblies with unique mechanical, optical, piezoelectric, and semiconductive properties. These structures are used in energy storage, biosensing, light emission, drug delivery, artificial photosynthesis, and chemical propulsion. Research on diphenylalanine analogues, where the aliphatic chain between the peptide backbone and the phenyl ring is lengthened, resulted in distinctive microstructures with unique optical properties, demonstrating significant potential for a variety of applications (Pellach et al., 2016).

Brominated Flame Retardants

Studies on novel brominated flame retardants (NBFRs) focus on their environmental fate and behavior. These compounds, replacing some polybrominated diphenyl ethers (PBDEs), are used to meet fire safety regulations in various materials. Research has been directed toward understanding their production volumes, physico-chemical properties, environmental occurrence, metabolism, absorption, and human exposure. Identifying research gaps in analysis, environmental sources, fate, behavior, and human exposure of NBFRs is crucial (Covaci et al., 2011).

Nanotechnology and Biomedical Applications

The engineering of nanoparticles, particularly their physicochemical properties, is central to their use in biomedical applications. Nanoparticles are employed in imaging for genetic and autoimmune diseases, targeted drug delivery, and therapies like photodynamic therapy and hyperthermic tumor destruction. However, their toxicity remains a significant concern, requiring extensive research on the mechanisms and effects of this toxicity (Sukhanova et al., 2018).

Antioxidant Properties

Research on antioxidants, particularly in the context of oxidative stress, is extensive. Studies focus on the antiradical properties of different compounds using assays such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging activity. These studies aim to understand the effectiveness of antioxidants in various applications, emphasizing the importance of selecting appropriate reference compounds and methodologies (Mishra, Ojha, & Chaudhury, 2012).

properties

IUPAC Name

N,N-diphenylhexanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21NO/c1-2-3-6-15-18(20)19(16-11-7-4-8-12-16)17-13-9-5-10-14-17/h4-5,7-14H,2-3,6,15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BFBLZQASNILGHJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC(=O)N(C1=CC=CC=C1)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To a stirred -10° C. solution of N,N-diphenylacetamide (211 g, 1.0 mol) in tetrahydrofuran (1.0 L) is slowly added a solution of lithium diisopropylamide in tetrahydrofuran-heptane (0.5 L of 2M) while maintaining the temperature between -10° C. to -5° C. The mixture is stirred at -0° C. to 20° C. for 30 minutes. (R)-4-cyano-3-hydroxybutyric acid, ethyl ester (Brower, supra) (40 g, 0.25 mol) as a solution in 200 mL of tetrahydrofuran is added to the previously prepared anion. The reaction mixture is stirred for 30 minutes at -5° C. to -20° C., and transferred to a 2.2N aqueous hydrochloric acid solution (1 L). The aqueous layer is extracted with 500 mL of ethyl acetate, the aqueous layer is separated and reextracted with 100 mL of ethyl acetate, the extracts are combined and concentrated in vacuo to afford crude (R)-6 -cyano-5-hydroxy-3-oxo. N,N-diphenylhexanamide which is not isolated. A small sample is purified by column chromatography on flash silica gel (60:40 hexane:ethyl acetate) as an oil. Proton nuclear magnetic resonance spectroscopy (1H-NMR): (Acetone-d6) δ2.02 (m, 2H), 2.73 (m, 2H), 4.1 (m, 2H), 4.52 (m, 1H), 4.74 (s, 1H), 7.2-7.4 (m, 10H).
Quantity
211 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
1 L
Type
solvent
Reaction Step One
Name
tetrahydrofuran heptane
Quantity
0.5 L
Type
solvent
Reaction Step One
Quantity
40 g
Type
reactant
Reaction Step Two
Quantity
200 mL
Type
solvent
Reaction Step Two
Quantity
1 L
Type
reactant
Reaction Step Three

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